3-Acetyl-1-methylpyrrole (CAS 932-62-7) is a highly valued, regiospecific nitrogen heterocycle utilized extensively as a building block in pharmaceutical and agrochemical synthesis. Characterized by an acetyl group at the 3-position and a methyl-protected pyrrole nitrogen, this compound exists as a combustible liquid with a boiling point of 148-150 °C at 15 mmHg . Its primary procurement value lies in its specific substitution pattern; the 3-acetyl geometry provides a distinct steric and electronic profile compared to the more common 2-acetyl isomer, enabling the synthesis of unique chalcones, kinase inhibitors, and advanced photoredox products where precise spatial arrangement is critical for biological target binding and downstream reactivity [1].
Substituting 3-acetyl-1-methylpyrrole with its closest analogs introduces severe synthetic and functional liabilities. Replacing it with the overwhelmingly dominant 2-acetyl-1-methylpyrrole completely alters the vector of the acetyl group, disrupting the required geometry for downstream cyclizations and receptor-binding interactions in pharmaceutical derivatives [1]. Furthermore, attempting to use the unmethylated analog, 3-acetylpyrrole, introduces a reactive N-H site that forms strong intermolecular hydrogen-bonded dimers, drastically reducing solubility in non-polar solvents and necessitating costly, yield-reducing protection and deprotection steps [2]. Finally, relying on in-house Friedel-Crafts acylation of 1-methylpyrrole is highly inefficient, as the reaction overwhelmingly favors the 2-position, making direct procurement of the pure 3-isomer essential to avoid tedious chromatographic separations and massive yield losses [3].
Thermochemical analysis reveals that 3-acetyl-1-methylpyrrole is thermodynamically less stable than its 2-acetyl counterpart. High-level ab initio calculations and combustion calorimetry demonstrate that the NCH2-H bond dissociation enthalpy (BDE) for the 3-isomer is 390.2 kJ/mol, which is noticeably lower than the 395.3 kJ/mol observed for the 2-isomer [1]. This specific energetic profile alters its behavior in radical-mediated pathways.
| Evidence Dimension | NCH2-H Bond Dissociation Enthalpy (BDE) |
| Target Compound Data | 390.2 kJ/mol |
| Comparator Or Baseline | 2-acetyl-1-methylpyrrole (395.3 kJ/mol) |
| Quantified Difference | 5.1 kJ/mol lower BDE for the 3-isomer |
| Conditions | High-level ab initio molecular orbital calculations (G3(MP2)//B3LYP) validated by static bomb combustion calorimetry |
The lower thermodynamic stability and reduced BDE of the 3-isomer make it uniquely reactive in specific radical-driven late-stage functionalizations, requiring exact isomer procurement for reproducible kinetics.
The presence of the N-methyl group fundamentally changes the physical state and handling characteristics of the compound compared to its unmethylated analog, 3-acetylpyrrole. While 3-acetylpyrrole exists as a solid that forms centrosymmetric dimers via strong intermolecular N-H···O hydrogen bonds, 3-acetyl-1-methylpyrrole is a liquid (bp 148-150 °C at 15 mmHg) that completely lacks this hydrogen-bonding capability [1]. This structural difference drastically alters its solvation dynamics.
| Evidence Dimension | Intermolecular dimerization and physical state |
| Target Compound Data | Liquid, no N-H donor capability |
| Comparator Or Baseline | 3-Acetylpyrrole (Solid, forms centrosymmetric dimers via N-H···O bonds) |
| Quantified Difference | Complete elimination of hydrogen-bonded dimerization |
| Conditions | Standard handling conditions and crystallographic analysis |
The N-methylation prevents dimerization, significantly improving solubility in organic solvents and eliminating the need for N-protection steps in complex multi-step API synthesis.
In advanced photochemical synthesis, the enolate derived from 3-acetyl-1-methylpyrrole demonstrates superior reactivity in SRN1 mechanisms compared to sterically encumbered baseline ketones. When reacted with iodoarenes in DMSO, this compound successfully undergoes α-arylation via a chain-propagation electron-transfer process, overcoming the steric limitations that typically prevent aryl radicals from coupling with bulkier enolates [1].
| Evidence Dimension | Enolate reactivity via SRN1 mechanism |
| Target Compound Data | Efficient α-arylation |
| Comparator Or Baseline | Sterically hindered bulky ketones (fail to couple) |
| Quantified Difference | Overcomes steric limitations to yield α-substituted acetyl pyrroles |
| Conditions | Photochemical arylation with iodoarenes in DMSO |
This specific compound allows buyers to successfully execute metal-free, visible-light-induced C-C bond formations that fail with more sterically encumbered ketone baselines.
From a manufacturability standpoint, attempting to synthesize 3-acetyl-1-methylpyrrole via direct electrophilic aromatic substitution of 1-methylpyrrole is highly inefficient. Acylation predominantly yields 2-acetyl-1-methylpyrrole, with the 3-isomer formed only in minor amounts [1]. This poor regioselectivity creates a severe bottleneck for in-house preparation.
| Evidence Dimension | Isomer distribution during direct acylation |
| Target Compound Data | Minor product (low yield) |
| Comparator Or Baseline | 2-acetyl-1-methylpyrrole (Major product) |
| Quantified Difference | Direct acylation overwhelmingly favors the 2-position |
| Conditions | Standard electrophilic aromatic substitution (Friedel-Crafts acylation) of 1-methylpyrrole |
Procuring the pure 3-acetyl isomer directly is a critical cost-saving measure that bypasses the low-yielding, labor-intensive chromatographic separation required during in-house synthesis.
Driven by its favorable enolate reactivity and specific bond dissociation profile, 3-acetyl-1-methylpyrrole is an ideal starting material for metal-free SRN1 photochemical α-arylation. This allows process chemists to introduce complex aryl groups adjacent to the ketone under mild, visible-light conditions, preserving sensitive functional groups in advanced pharmaceutical intermediates [1].
Because the 3-position substitution provides a distinct spatial vector compared to the 2-isomer, this compound is strictly required for synthesizing 1-(1-methyl-1H-pyrrol-3-yl)-propenone derivatives (chalcones). These intermediates are subsequently cyclized into pyrimidine-fused heterocycles, where the precise 3-pyrrole geometry is mandatory for proper docking into biological kinase targets [2].
Due to the permanent N-methyl group which prevents the N-H···O dimerization seen in 3-acetylpyrrole, this compound is the optimal choice for multi-step organometallic workflows. It can be directly subjected to harsh basic or cross-coupling conditions without the yield losses and extra unit operations associated with installing and removing nitrogen protecting groups [3].
Irritant